Cas no 24265-34-7 (Acetic acid, 2-chloro-,2-nitrophenyl ester)

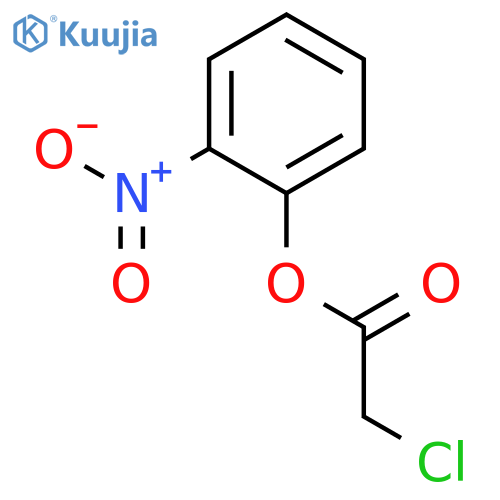

24265-34-7 structure

商品名:Acetic acid, 2-chloro-,2-nitrophenyl ester

Acetic acid, 2-chloro-,2-nitrophenyl ester 化学的及び物理的性質

名前と識別子

-

- Acetic acid, 2-chloro-,2-nitrophenyl ester

- (2-nitrophenyl) 2-chloroacetate

- 2-Nitrophenyl chloroacetate

- Acetic acid, chloro-, 2-nitrophenyl ester

- o-Nitrophenyl chloroacetate

- ortho-Nitrophenyl chloroacetate

- Aceticacid, chloro-, 2-nitrophenyl ester (9CI)

- Acetic acid, chloro-, o-nitrophenylester (7CI,8CI)

- 2-nitrophenyl 2-chloroacetate

- DTXSID90178964

- o-Npca

- MFCD34168992

- AI3-23268

- 24265-34-7

- SCHEMBL10074950

- Chloro-acetic acid 2-nitro-phenyl ester

-

- インチ: 1S/C8H6ClNO4/c9-5-8(11)14-7-4-2-1-3-6(7)10(12)13/h1-4H,5H2

- InChIKey: UCBRWZIQQPBXNJ-UHFFFAOYSA-N

- ほほえんだ: ClCC(OC1=CC=CC=C1[N+]([O-])=O)=O

計算された属性

- せいみつぶんしりょう: 214.99858

- どういたいしつりょう: 214.9985354g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 72.1Ų

- 互変異性体の数: 何もない

じっけんとくせい

- PSA: 69.44

Acetic acid, 2-chloro-,2-nitrophenyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB573260-5g |

Chloro-acetic acid 2-nitro-phenyl ester, 95%; . |

24265-34-7 | 95% | 5g |

€1050.10 | 2024-08-02 | |

| abcr | AB573260-1g |

Chloro-acetic acid 2-nitro-phenyl ester, 95%; . |

24265-34-7 | 95% | 1g |

€351.30 | 2024-08-02 |

24265-34-7 (Acetic acid, 2-chloro-,2-nitrophenyl ester) 関連製品

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:24265-34-7)Acetic acid, 2-chloro-,2-nitrophenyl ester

清らかである:99%/99%

はかる:1g/5g

価格 ($):208/622